1-(tert-butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride
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Overview
Description
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride is a synthetic organic compound with applications across various scientific fields. It stands out for its molecular complexity and distinct bicyclic structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis typically involves multiple steps:
Formation of the bicyclic core: : Starting with a base compound like camphene, subject it to reactions involving specific catalysts to obtain the 1,7,7-trimethylbicyclo[2.2.1]heptan scaffold.
Attachment of tert-butylamino group: : Use tert-butylamine in a reaction with a suitable halide derivative of the bicyclic core, facilitating the formation of a stable bond.
Linking to the propan-2-ol structure: : Employing a linker, often requiring reagents like epichlorohydrin, followed by controlled hydrolysis and etherification steps.
Industrial Production Methods: Industrially, the process is scaled up using:
Continuous-flow reactors: : Ensuring precise control over reaction parameters.
Optimized catalysts: : Such as Palladium/C or Platinum-based catalysts, which enhance efficiency and yield.
Rigorous purification steps: : Using chromatographic techniques and recrystallization to achieve high-purity end products.
Chemical Reactions Analysis
Types of Reactions: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride undergoes several reactions:
Oxidation: : Reacts with strong oxidizing agents like potassium permanganate, leading to cleavage or modification of functional groups.
Reduction: : Lithium aluminium hydride can reduce ketone or ester intermediates during its synthesis.
Substitution: : Involves nucleophilic substitution reactions, especially in the halide forms of intermediates.
Oxidizing agents: : Potassium permanganate, hydrogen peroxide.
Reducing agents: : Lithium aluminium hydride, sodium borohydride.
Solvents: : Dichloromethane, tetrahydrofuran, and methanol.
Primary alcohols: : Through controlled reduction reactions.
Secondary amines: : Via substitution reactions involving the tert-butylamino group.
Scientific Research Applications
1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride finds use in various fields:
Chemistry: : As a reagent in complex organic synthesis and studies of reaction mechanisms.
Biology: : Investigated for its potential interactions with biological macromolecules.
Medicine: : Explored for its pharmacological properties, including potential beta-adrenergic receptor activity.
Industry: : Utilized in the development of specialty chemicals and as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The compound's action mechanism involves:
Beta-adrenergic receptors: : Potential binding and modulation of these receptors, impacting cellular signal transduction pathways.
Molecular pathways: : Influencing pathways related to cAMP production and phosphatidylinositol turnover.
Comparison with Similar Compounds
Unique Characteristics: 1-(tert-Butylamino)-3-(((1S,4R)-1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)oxy)propan-2-ol hydrochloride stands out due to:
Bicyclic structure: : Offering unique steric properties and reactivity.
Tert-butylamino group: : Providing distinct pharmacological interactions.
1-(tert-Butylamino)-2-methylpropan-2-ol hydrochloride: : Similar in functional groups but lacks the bicyclic core.
3-(tert-Butylamino)-1-phenylpropan-2-ol hydrochloride: : Features a phenyl group instead of the bicyclic structure.
1-(tert-Butylamino)-3-(4-methoxyphenyl)propan-2-ol hydrochloride: : Another variant with a different aromatic substitution.
There you have it! A detailed look at this compound and its fascinating characteristics and applications.
Properties
IUPAC Name |
1-(tert-butylamino)-3-[(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)oxy]propan-2-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33NO2.ClH/c1-15(2,3)18-10-13(19)11-20-14-9-12-7-8-17(14,6)16(12,4)5;/h12-14,18-19H,7-11H2,1-6H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCFWSMCVMHOBQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC1(C(C2)OCC(CNC(C)(C)C)O)C)C.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H34ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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